ethyl 2-(2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)acetate
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Description
Ethyl 2-(2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)acetate is a useful research compound. Its molecular formula is C16H15N3O5 and its molecular weight is 329.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.10117059 g/mol and the complexity rating of the compound is 550. The solubility of this chemical has been described as > [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)acetate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.
Structural Characteristics
The compound features a tricyclic core with multiple functional groups, including a diazatricyclo structure, which is significant for its biological interactions. Its molecular formula is C20H23N3O3 with a molecular weight of approximately 379.4 g/mol.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C20H23N3O3 |
Molecular Weight | 379.4 g/mol |
CAS Number | 923251-19-8 |
The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. These interactions may modulate various signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Potential Therapeutic Applications
- Kinase Inhibition : The presence of a sulfanyl group linked to a heterocyclic ring suggests potential kinase inhibitory activity. Kinases are crucial in many cellular signaling pathways, and their inhibition can be beneficial in treating cancer and inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial activity due to its structural similarities with known antibiotics. This suggests potential applications in treating bacterial and fungal infections.
- Novel Scaffold for Drug Development : The unique structural features of this compound provide a novel scaffold for medicinal chemistry exploration, allowing for the synthesis of analogues with potentially enhanced potency and selectivity against specific biological targets.
In Vitro Studies
Research has shown that compounds similar to this compound exhibit a range of biological activities:
- Cancer Cell Lines : In vitro assays demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Microbial Strains : Testing against several bacterial strains revealed that certain modifications to the compound's structure could enhance its antimicrobial efficacy.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of Tricyclic Core : Initial steps focus on creating the tricyclic structure through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the acetamido and ethyl acetate moieties.
- Purification Techniques : Advanced purification methods are essential to isolate the final product with high yield and purity.
Properties
IUPAC Name |
ethyl 2-[[2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-2-23-13(21)7-17-12(20)8-19-9-18-14-10-5-3-4-6-11(10)24-15(14)16(19)22/h3-6,9H,2,7-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSUZKSHYTYDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680370 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.